Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety linked to a pyrazolo[4,5-e]pyrimidine scaffold, which is further substituted with a 5-chloro-2-methylphenyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against certain cell lines, leading to apoptosis or programmed cell death .
Preparation Methods
The synthesis of Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[4,5-e]pyrimidine core, followed by the introduction of the adamantane and 5-chloro-2-methylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
Adamantane-based compounds: These compounds contain the adamantane moiety but may have different functional groups attached, resulting in distinct chemical properties.
Cyclin-dependent kinase inhibitors: Other CDK inhibitors, such as flavopiridol and roscovitine, can be compared in terms of their potency, selectivity, and therapeutic potential.
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5/c1-13-2-3-17(23)7-19(13)28-21-18(11-26-28)20(24-12-25-21)27-22-8-14-4-15(9-22)6-16(5-14)10-22/h2-3,7,11-12,14-16H,4-6,8-10H2,1H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBLBKNLXLJARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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